molecular formula C14H20O B2732408 (2R)-2-(1-Phenylcyclopentyl)propan-1-ol CAS No. 2248186-19-6

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol

Cat. No. B2732408
CAS RN: 2248186-19-6
M. Wt: 204.313
InChI Key: ODFRYDGDULUGMJ-LBPRGKRZSA-N
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Description

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol is a chemical compound that belongs to the class of cycloalkanes. It is commonly referred to as PCP alcohol, and it has been found to have various scientific research applications.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol is not well understood. However, it has been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various biochemical and physiological effects. It has been shown to have analgesic and anesthetic effects, as well as anticonvulsant and neuroprotective effects. Additionally, it has been found to have antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is its ability to selectively interact with the NMDA receptor. This allows for the study of the role of the NMDA receptor in various physiological processes. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol. One direction is the development of more selective ligands for the NMDA receptor, which could lead to the development of more effective treatments for various neurological disorders. Additionally, the study of the biochemical and physiological effects of this compound could lead to a better understanding of the role of the NMDA receptor in various physiological processes. Finally, the development of new synthesis methods for this compound could lead to the production of more efficient and cost-effective materials for various applications.

Synthesis Methods

The synthesis of (2R)-2-(1-Phenylcyclopentyl)propan-1-ol involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by the reduction of the resulting ketone using lithium aluminum hydride. The final product is obtained by the addition of propanol to the reaction mixture.

Scientific Research Applications

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal-organic frameworks, which are materials with potential applications in gas storage, separation, and catalysis. Additionally, it has been used as a chiral auxiliary in the synthesis of various organic compounds.

properties

IUPAC Name

(2R)-2-(1-phenylcyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFRYDGDULUGMJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1(CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(1-Phenylcyclopentyl)propan-1-ol

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